5-Methoxy-3-(2-methoxy-5-methylphenyl)-1,3,4-oxadiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-3-(2-methoxy-5-methylphenyl)-1,3,4-oxadiazol-2(3H)-one is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of methoxy and methyl groups attached to the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(2-methoxy-5-methylphenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-methoxy-5-methylbenzoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with an appropriate oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-(2-methoxy-5-methylphenyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
5-Methoxy-3-(2-methoxy-5-methylphenyl)-1,3,4-oxadiazol-2(3H)-one has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(2-methoxy-5-methylphenyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups can influence its binding affinity and selectivity towards enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-methyl-1,3,4-oxadiazole
- 3-(2-Methoxyphenyl)-1,3,4-oxadiazole
- 5-Methyl-3-(2-methoxyphenyl)-1,3,4-oxadiazole
Uniqueness
5-Methoxy-3-(2-methoxy-5-methylphenyl)-1,3,4-oxadiazol-2(3H)-one is unique due to the specific arrangement of methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
98414-86-9 |
---|---|
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
5-methoxy-3-(2-methoxy-5-methylphenyl)-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C11H12N2O4/c1-7-4-5-9(15-2)8(6-7)13-11(14)17-10(12-13)16-3/h4-6H,1-3H3 |
InChI Key |
YBKVFROFVRECHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=O)OC(=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.